molecular formula C10H12F3NO4 B13416182 3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- CAS No. 73806-06-1

3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)-

Cat. No.: B13416182
CAS No.: 73806-06-1
M. Wt: 267.20 g/mol
InChI Key: HVHSGVZIONVJBQ-UHFFFAOYSA-N
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Description

3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including an epoxy group and a trifluoroethyl substituent, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of phthalic anhydride with a suitable amine, followed by the introduction of the epoxy group through an epoxidation reaction. The trifluoroethyl group is then introduced via nucleophilic substitution reactions using trifluoroethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

Scientific Research Applications

3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoroethyl group enhances the compound’s stability and bioavailability, contributing to its overall effectiveness.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other epoxyphthalamic acids and trifluoroethyl-substituted amides, such as:

  • 3,6-Epoxyphthalamic acid, hexahydro-N-(2,3-xylyl)-
  • 3,6-Epoxyphthalamic acid, hexahydro-N-(4-methylphenyl)-
  • 3,6-Epoxyphthalamic acid, hexahydro-N-(2-phenethyl)-

Uniqueness

What sets 3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- apart is its combination of an epoxy group and a trifluoroethyl substituent, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical properties.

Properties

CAS No.

73806-06-1

Molecular Formula

C10H12F3NO4

Molecular Weight

267.20 g/mol

IUPAC Name

3-(2,2,2-trifluoroethylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C10H12F3NO4/c11-10(12,13)3-14-8(15)6-4-1-2-5(18-4)7(6)9(16)17/h4-7H,1-3H2,(H,14,15)(H,16,17)

InChI Key

HVHSGVZIONVJBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NCC(F)(F)F)C(=O)O

Origin of Product

United States

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